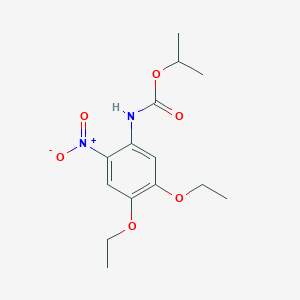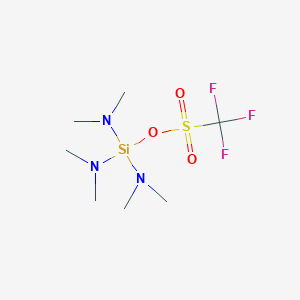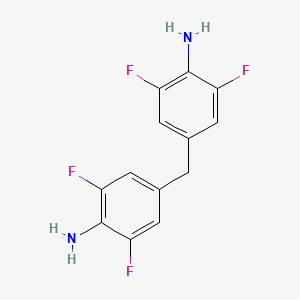
4,4'-Methylenebis(2,6-difluoroaniline)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Methylenebis(2,6-difluoroaniline) is an organic compound with the molecular formula C13H10F2N2 It is a derivative of aniline, where the hydrogen atoms at the 2 and 6 positions on the benzene ring are replaced by fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Methylenebis(2,6-difluoroaniline) typically involves the reaction of 2,6-difluoroaniline with formaldehyde. The reaction is carried out under acidic or basic conditions to facilitate the formation of the methylene bridge between the two aniline units. The general reaction can be represented as follows:
[ 2 \text{C}_6\text{H}_3\text{F}_2\text{NH}_2 + \text{CH}_2\text{O} \rightarrow \text{C}_6\text{H}_3\text{F}_2\text{NH}-\text{CH}_2-\text{NH}\text{C}_6\text{H}_3\text{F}_2 ]
Industrial Production Methods: In industrial settings, the production of 4,4’-Methylenebis(2,6-difluoroaniline) may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to control the temperature, pressure, and pH to achieve the desired product efficiently.
Types of Reactions:
Oxidation: 4,4’-Methylenebis(2,6-difluoroaniline) can undergo oxidation reactions, typically forming quinone derivatives.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are commonly employed.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4,4’-Methylenebis(2,6-difluoroaniline) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 4,4’-Methylenebis(2,6-difluoroaniline) exerts its effects depends on its interaction with specific molecular targets. The presence of fluorine atoms enhances its reactivity and ability to form stable complexes with various substrates. The methylene bridge provides structural rigidity, influencing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
4,4’-Methylenebis(2,6-dimethylaniline): Similar in structure but with methyl groups instead of fluorine atoms.
4,4’-Methylenebis(2-chloroaniline): Contains chlorine atoms instead of fluorine.
4,4’-Methylenebis(2,6-diethylaniline): Features ethyl groups instead of fluorine.
Uniqueness: 4,4’-Methylenebis(2,6-difluoroaniline) is unique due to the presence of fluorine atoms, which impart distinct electronic properties and reactivity compared to its analogs. The fluorine atoms enhance the compound’s stability and influence its interactions with other molecules, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
182677-89-0 |
|---|---|
Molekularformel |
C13H10F4N2 |
Molekulargewicht |
270.22 g/mol |
IUPAC-Name |
4-[(4-amino-3,5-difluorophenyl)methyl]-2,6-difluoroaniline |
InChI |
InChI=1S/C13H10F4N2/c14-8-2-6(3-9(15)12(8)18)1-7-4-10(16)13(19)11(17)5-7/h2-5H,1,18-19H2 |
InChI-Schlüssel |
YMBHRDOHAIBKKT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1F)N)F)CC2=CC(=C(C(=C2)F)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


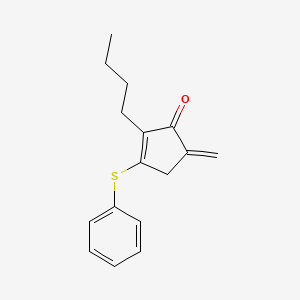
![4-(2-{4-[(3,3-Dichloroprop-2-en-1-yl)oxy]phenyl}propan-2-yl)phenol](/img/structure/B12551501.png)
![Cyclobuta[B]furo[2,3-D]pyridine](/img/structure/B12551510.png)
![2-{4-[(E)-Phenyldiazenyl]phenoxy}ethan-1-amine](/img/structure/B12551511.png)

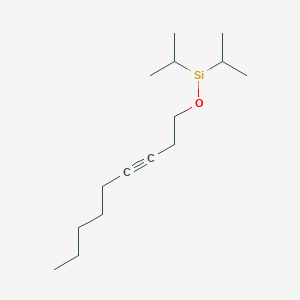

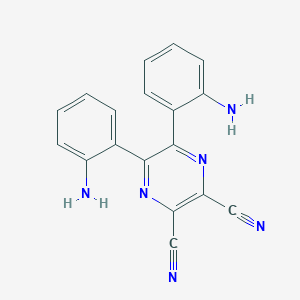
![Benzamide, N-[2,2-bis(phenylthio)ethenyl]-2-bromo-N-methyl-](/img/structure/B12551535.png)
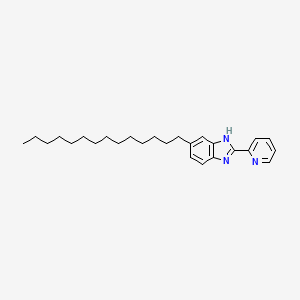
![N-[(3S)-1-Azabicyclo[2.2.2]octan-3-yl]benzamide](/img/structure/B12551544.png)
